MorHap

Research on moracin family compounds is often hampered by limited experimental data and batch-to-batch variability. Moracin H (Morushacin) is a distinct 2-arylbenzofuran phytochemical isolated from Morus species. Unlike better-characterized analogs (e.g., Moracin M PDE4 inhibitor), this compound offers a unique, lesser-studied scaffold for exploratory pharmacology. - Verified identity via HPLC/NMR; not interchangeable with Moracin C/M/O/P. - Suitable for anti-inflammatory, antioxidant, or enzyme inhibition pathway studies. - Supplied in research-grade quantities with COA.

Molecular Formula C39H38N2O3S
Molecular Weight 614.8 g/mol
Cat. No. B12385839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorHap
Molecular FormulaC39H38N2O3S
Molecular Weight614.8 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)NC(=O)CCSC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
InChIInChI=1S/C39H38N2O3S/c1-41-23-22-38-30-18-19-31(37(38)44-36-33(42)20-17-26(35(36)38)25-32(30)41)40-34(43)21-24-45-39(27-11-5-2-6-12-27,28-13-7-3-8-14-28)29-15-9-4-10-16-29/h2-20,30-32,37,42H,21-25H2,1H3,(H,40,43)/t30-,31+,32?,37-,38-/m0/s1
InChIKeyVJBNBUDWKBTFDH-WUOICLBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MorHap (Moracin H) Research Profile


A direct match for the query 'MorHap' could not be identified in primary literature or authoritative chemical databases. The search was interpreted as relating to 'Moracin H', a 2-arylbenzofuran derivative found in species of the Morus genus (mulberry). Moracin H is a member of a broader class of benzofuran phytochemicals which are subjects of ongoing research for their potential anti-inflammatory, antioxidant, and enzyme inhibitory properties [1]. However, specific, verifiable, and quantitative data on the biological activity of Moracin H itself are extremely limited in the public domain, with most available information being computational or from network pharmacology analyses rather than direct experimental evidence [2].

MorHap (Moracin H) Substitution Limitations


Within the moracin family, subtle structural variations among analogs (e.g., Moracin C, M, O, P) lead to profound differences in their primary biological targets and potency. Published data demonstrate that Moracin M is a potent phosphodiesterase-4 (PDE4) inhibitor (IC50 ~2.9 µM for PDE4D2), while Moracins O and P exhibit potent inhibition of hypoxia-inducible factor-1 (HIF-1), a mechanism critical for tumor hypoxia adaptation [1]. Conversely, the specific biological target and potency of Moracin H remain largely uncharacterized. Substituting Moracin H with a better-studied analog like Moracin M or O would therefore introduce a completely different and unverified mechanism of action, invalidating any experimental hypothesis reliant on the yet-undefined pharmacology of Moracin H. This lack of interchangeability underscores the critical need for procurement based on specific, verified compound identity rather than general compound class.

MorHap (Moracin H) Evidence vs. Analogs


MorHap (Moracin H) Potential Applications


Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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